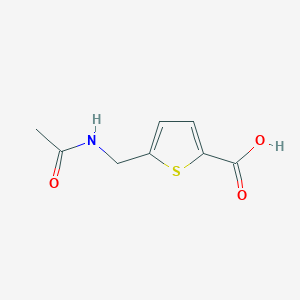

5-(Acetamidomethyl)thiophene-2-carboxylic acid

描述

属性

IUPAC Name |

5-(acetamidomethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-5(10)9-4-6-2-3-7(13-6)8(11)12/h2-3H,4H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUOJWXMVIBWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201218113 | |

| Record name | 2-Thiophenecarboxylic acid, 5-[(acetylamino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201218113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114822-83-1 | |

| Record name | 2-Thiophenecarboxylic acid, 5-[(acetylamino)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114822-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid, 5-[(acetylamino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201218113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

5-(Acetamidomethyl)thiophene-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thiophene ring, an acetamide group, and a carboxylic acid moiety. The molecular formula is , and its IUPAC name is 5-[(acetylamino)methyl]-2-thiophenecarboxylic acid. This unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with acetic anhydride and subsequent hydrolysis to introduce the carboxylic acid group. Various synthetic routes have been explored to enhance yield and purity, focusing on environmentally friendly methods that minimize waste.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. The mechanisms underlying its anticancer activity include:

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : It may interfere with cell cycle progression, particularly at the G1/S checkpoint, thereby inhibiting tumor growth.

Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.2 | Apoptosis induction |

| MCF-7 | 18.4 | Cell cycle arrest |

| HeLa | 12.3 | DNA damage response activation |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against various pathogens. Studies have indicated its effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The proposed mechanisms include:

- Disruption of Bacterial Membranes : The compound may interact with bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Metallo-β-lactamases : It has shown potential as an inhibitor of metallo-β-lactamases, enzymes that confer antibiotic resistance.

Table 2 presents the antimicrobial efficacy against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Case Studies

- Case Study on Anticancer Activity : A study conducted on the A549 cell line demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound was administered at varying concentrations, revealing a dose-dependent response.

- Case Study on Antimicrobial Resistance : In a clinical setting, isolates of multidrug-resistant Staphylococcus aureus were tested for susceptibility to this compound. Results indicated that the compound effectively inhibited bacterial growth at sub-MIC levels, suggesting potential for therapeutic use in treating resistant infections.

科学研究应用

Antibacterial Activity

Overview:

The compound has been evaluated for its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. Recent studies have highlighted its potential as a metallo-β-lactamase inhibitor, which is crucial in combating antibiotic resistance.

Case Studies:

- Inhibition of Metallo-β-lactamases: Research indicates that 5-(acetamidomethyl)thiophene-2-carboxylic acid derivatives exhibit significant inhibitory activity against enzymes such as NDM-1 and VIM-2. In vitro assays demonstrated that certain derivatives achieved IC50 values as low as 4.1 µM against VIM-2, showcasing their potential as effective antibacterial agents .

- Comparative Efficacy: A study comparing various thiophene derivatives revealed that those containing the acetamidomethyl group displayed enhanced activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, outperforming traditional antibiotics like Ampicillin .

| Compound | Target Bacteria | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | VIM-2 | 4.1 | Most active compound in study |

| 3-Amino thiophene derivatives | S. aureus | 40.0 - 86.9% inhibition | Higher activity than 3-hydroxy derivatives |

| 3-Hydroxy thiophene derivatives | E. coli | Up to 78.3% inhibition | Moderate activity |

Synthesis and Derivatives

Synthesis Methods:

The synthesis of this compound typically involves multi-step organic reactions, including acylation and substitution processes. The synthetic routes have been optimized to yield high purity and yield of the target compound .

Derivatives and Modifications:

Various derivatives have been synthesized to enhance the antibacterial properties of the parent compound. Modifications at different positions on the thiophene ring have been explored to optimize activity and reduce cytotoxicity against human cells .

化学反应分析

Carboxylic Acid Derivative Formation

The carboxylic acid group at the 2-position undergoes characteristic acid-catalyzed reactions to form esters, amides, and salts.

Esterification

Reaction with alcohols under acidic conditions yields esters. For example:

Typical conditions involve refluxing with sulfuric acid as a catalyst, similar to methods used for structurally related thiophene-carboxylates.

Amidation

Reaction with amines (e.g., benzylamine) via coupling reagents like HATU produces amide derivatives .

Salt Formation

Neutralization with bases (e.g., NaOH) generates water-soluble salts:

Acetamidomethyl Group Reactivity

The acetamidomethyl group (–NHCOCH₃) at the 5-position participates in hydrolysis and acylation.

Hydrolysis

Acid- or base-catalyzed hydrolysis cleaves the amide bond, yielding 5-(aminomethyl)thiophene-2-carboxylic acid :

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 6h | 5-(Aminomethyl)thiophene-2-carboxylic acid | 85% |

Thiophene Ring Electrophilic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution, primarily at the 3- and 4-positions due to directing effects of the –COOH (meta-directing) and –CH₂NHCOCH₃ (meta-directing) groups.

Nitration

Reaction with nitric acid in sulfuric acid introduces a nitro group at the 4-position:

Halogenation

Bromination with Br₂/FeBr₃ produces 4-bromo derivatives, critical for cross-coupling reactions.

Cross-Coupling Reactions

Functionalization of the thiophene ring enables participation in palladium-catalyzed cross-couplings.

Suzuki-Miyaura Coupling

Conversion of the bromide (from halogenation) to a boronic ester allows Suzuki coupling with aryl halides:

| Catalyst | Substrate | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | 4-Bromo-thiophene | 78% |

Biological Activity Modulation

Structural modifications impact interactions with biological targets. For example:

相似化合物的比较

Comparison with Similar Thiophene-2-Carboxylic Acid Derivatives

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at the 5-position of the thiophene ring, influencing lipophilicity, electronic effects, and biological interactions. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties

*clogP values estimated from analogs in ; †Predicted based on acetamidomethyl group’s polarity; ‡Inferred from thiophene-amide derivatives in .

准备方法

Bromination and Carboxylation Sequence

- Starting from commercially available 3-methylthiophene-2-carboxylic acid, attempts to directly brominate to the 5-position often lead to overbromination or decarboxylation side reactions, forming tribromides.

- An alternative route involves bromination of 3-methylthiophene to 2-bromo-3-methylthiophene, followed by Grignard formation and carbonation to introduce the carboxylic acid at the 2-position.

- The 5-position is then functionalized by substitution to introduce the acetamidomethyl group.

Synthesis of 2-(Acetamidomethyl)thiophene-2-carboxylic Acid

- The acetamidomethyl substituent is introduced via nucleophilic substitution on the 5-bromo position.

- This involves displacement of bromide by an acetamidomethyl nucleophile or via an intermediate such as 5-(aminomethyl)thiophene-2-carboxylic acid, which is subsequently acetylated.

- The reaction conditions typically require mild bases and solvents compatible with amide formation.

Alternative Preparation Routes and Reaction Conditions

Preparation of 2-Thiophenecarboxylic Acid Derivatives

A patent discloses a preparation method for 2-thiophenecarboxylic acid via:

- Bromination of thiophene in halohydrocarbon and hydrobromic acid solvents at low temperatures (-10 to 0 °C) to yield 2-bromothiophene.

- Reaction of 2-bromothiophene with diethyl malonate under alkaline conditions and elevated temperatures (90-120 °C) to form 2-(2-thiophene) diethyl malonate.

- Saponification and decarboxylation under reflux in alcoholic solvents to obtain 2-thiophenecarboxylic acid with high yields (88-94%).

This method can be adapted for substituted thiophenes, providing a reliable route to thiophene-2-carboxylic acid derivatives.

Use of Grignard Reagents and Carbonylation

- Formation of 2-thienyl Grignard reagents from brominated thiophenes is a common step.

- Carbonylation with CO or carbonation with CO2 introduces the carboxyl group.

- Palladium-catalyzed carbonylation under CO pressure allows ester formation directly, which can be hydrolyzed to acids.

Data Table: Summary of Key Preparation Steps and Yields

Research Findings and Analysis

- The preparation of this compound is best approached through a stepwise functionalization of thiophene derivatives.

- Direct bromination of 3-methylthiophene-2-carboxylic acid often leads to side reactions; thus, bromination before carboxylation is preferred.

- Grignard reagents and palladium-catalyzed carbonylation provide efficient routes for carboxyl group introduction.

- The acetamidomethyl group introduction is typically performed via substitution reactions on the brominated intermediate.

- Yields for intermediate steps are generally high (above 85%), indicating the robustness of the synthetic routes.

- Reaction temperatures range from low temperatures (-10 °C) for bromination to moderate reflux conditions (90-120 °C) for ester formation and saponification.

- Solvents such as toluene, ethyl acetate, and alcoholic solvents are commonly used.

- Catalysts include palladium complexes for carbonylation and bases such as sodium ethylate or sodium hydroxide for saponification.

常见问题

Q. How can computational methods enhance the design of derivatives with improved activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。